Butyl undecanoate

Vue d'ensemble

Description

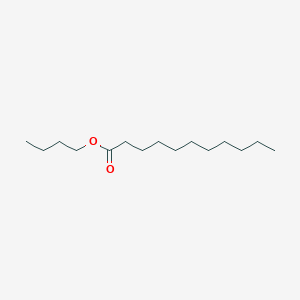

Butyl undecanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis is a primary reaction pathway for butyl undecanoate, yielding undecanoic acid and butanol. The reaction proceeds under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol, reflux at 80–100°C for 4–6 hours .

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Yield : ~85–90% undecanoic acid.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol, reflux at 70–90°C for 2–3 hours .

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

-

Yield : ~95% sodium undecanoate.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Temperature (°C) | Time (hours) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| Acidic | HCl | 80–100 | 4–6 | Undecanoic acid | 85–90 |

| Basic | NaOH | 70–90 | 2–3 | Sodium undecanoate | 95 |

Transesterification

This compound undergoes transesterification with alcohols to form new esters. This reaction is critical in biodiesel production and polymer synthesis.

-

Conditions : Methanol or ethanol in the presence of Lewis acids (e.g., Ti(OiPr)₄) or bases (e.g., NaOCH₃), 60–80°C, 3–5 hours.

-

Mechanism : Nucleophilic acyl substitution where the alkoxide ion displaces the butoxy group.

-

Example : Reaction with methanol produces methyl undecanoate and butanol.

Table 2: Transesterification with Methanol

| Alcohol | Catalyst | Temperature (°C) | Time (hours) | Product | Yield (%) |

|---|---|---|---|---|---|

| Methanol | NaOCH₃ | 65 | 4 | Methyl undecanoate | 78 |

| Methanol | H₂SO₄ | 70 | 6 | Methyl undecanoate | 82 |

Reduction

This compound can be reduced to undecanol using strong hydride agents:

-

Conditions : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF), 0–25°C, 2 hours.

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by alkoxide formation and protonation.

-

Yield : ~70–75% undecanol.

Comparative Reactivity with tert-Butyl Undecanoate

This compound and its tert-butyl analog differ in steric hindrance and reaction rates:

Table 3: Hydrolysis Rate Comparison

| Ester | Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|

| This compound | 1M NaOH, 70°C | 2.1 × 10⁻⁴ | 55 min |

| tert-Butyl undecanoate | 1M NaOH, 70°C | 6.5 × 10⁻⁵ | 177 min |

The tert-butyl group’s steric bulk slows hydrolysis significantly .

Propriétés

Numéro CAS |

10580-24-2 |

|---|---|

Formule moléculaire |

C15H30O2 |

Poids moléculaire |

242.4 g/mol |

Nom IUPAC |

butyl undecanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3 |

Clé InChI |

LZOLAOIYCPZECA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OCCCC |

SMILES canonique |

CCCCCCCCCCC(=O)OCCCC |

Key on ui other cas no. |

10580-24-2 |

Synonymes |

Undecanoic acid butyl ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.